molecular formula C14H11ClN2O6 B4304240 3-(2-CHLORO-5-NITROPHENYL)-3-[(2-FURYLCARBONYL)AMINO]PROPANOIC ACID

3-(2-CHLORO-5-NITROPHENYL)-3-[(2-FURYLCARBONYL)AMINO]PROPANOIC ACID

Cat. No.: B4304240
M. Wt: 338.70 g/mol
InChI Key: ZRUWELAFCDOBPG-UHFFFAOYSA-N
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Description

3-(2-CHLORO-5-NITROPHENYL)-3-[(2-FURYLCARBONYL)AMINO]PROPANOIC ACID is an organic compound that features a combination of aromatic rings, a nitro group, a chloro group, and a furoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-CHLORO-5-NITROPHENYL)-3-[(2-FURYLCARBONYL)AMINO]PROPANOIC ACID typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom on the aromatic ring.

    Amidation: Formation of the furoylamino group through a reaction between a furoyl chloride and an amine.

    Coupling: Combining the substituted aromatic ring with the propanoic acid moiety.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate.

    Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: Use of nucleophiles like sodium methoxide.

Major Products Formed

    Amino derivatives: From the reduction of the nitro group.

    Substituted derivatives: From nucleophilic substitution of the chloro group.

Scientific Research Applications

    Medicinal Chemistry: As a precursor for drug development.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science: In the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with specific enzymes or receptors, altering biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chloro-5-nitrophenyl)propanoic acid: Lacks the furoylamino group.

    3-(2-furoylamino)propanoic acid: Lacks the chloro and nitro groups on the aromatic ring.

Properties

IUPAC Name

3-(2-chloro-5-nitrophenyl)-3-(furan-2-carbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O6/c15-10-4-3-8(17(21)22)6-9(10)11(7-13(18)19)16-14(20)12-2-1-5-23-12/h1-6,11H,7H2,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUWELAFCDOBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(CC(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-CHLORO-5-NITROPHENYL)-3-[(2-FURYLCARBONYL)AMINO]PROPANOIC ACID
Reactant of Route 2
3-(2-CHLORO-5-NITROPHENYL)-3-[(2-FURYLCARBONYL)AMINO]PROPANOIC ACID
Reactant of Route 3
Reactant of Route 3
3-(2-CHLORO-5-NITROPHENYL)-3-[(2-FURYLCARBONYL)AMINO]PROPANOIC ACID
Reactant of Route 4
3-(2-CHLORO-5-NITROPHENYL)-3-[(2-FURYLCARBONYL)AMINO]PROPANOIC ACID
Reactant of Route 5
3-(2-CHLORO-5-NITROPHENYL)-3-[(2-FURYLCARBONYL)AMINO]PROPANOIC ACID
Reactant of Route 6
Reactant of Route 6
3-(2-CHLORO-5-NITROPHENYL)-3-[(2-FURYLCARBONYL)AMINO]PROPANOIC ACID

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